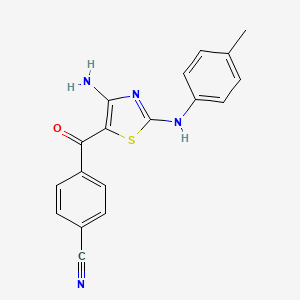

ABC1183

Descripción

Propiedades

Número CAS |

1042735-18-1 |

|---|---|

Fórmula molecular |

C18H14N4OS |

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

4-[4-amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile |

InChI |

InChI=1S/C18H14N4OS/c1-11-2-8-14(9-3-11)21-18-22-17(20)16(24-18)15(23)13-6-4-12(10-19)5-7-13/h2-9H,20H2,1H3,(H,21,22) |

Clave InChI |

CUDLEXBIVZPJBU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)C#N)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ABC1183; ABC-1183; ABC 1183; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ABC1183

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ABC1183, a novel small molecule inhibitor. The document details its molecular targets, downstream signaling effects, and its anti-tumor and anti-inflammatory properties, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

ABC1183 is an orally active, selective dual inhibitor of Glycogen Synthase Kinase-3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It belongs to the diaminothiazole class of compounds.[1][4][5] The primary mechanism of action of ABC1183 is the simultaneous inhibition of GSK3α and GSK3β, as well as CDK9.[1][6] This dual inhibition leads to the modulation of key cellular processes including cell cycle progression, proliferation, and inflammatory responses.[1][7]

GSK3 is a constitutively active serine/threonine kinase that is a key regulator of numerous signaling pathways, including the Wnt/β-catenin pathway.[4][8] By inhibiting GSK3, ABC1183 leads to an increase in the phosphorylation of β-catenin, which paradoxically is a marker of GSK3 inhibition in the context of this compound's activity.[1] This modulation of the Wnt/β-catenin pathway is a central component of its anti-tumor effects.[4][5]

CDK9 is a component of the positive transcription elongation factor b (P-TEFb) and plays a crucial role in the regulation of RNA transcription.[1][7] It is involved in the expression of oncogenic and inflammatory genes.[1] Inhibition of CDK9 by ABC1183 results in decreased expression of downstream targets such as MCL1 and phosphorylation of RNA polymerase II.[1]

The combined inhibition of GSK3 and CDK9 by ABC1183 results in a synergistic anti-proliferative and anti-inflammatory effect. In cancer cells, ABC1183 treatment leads to G2/M cell cycle arrest and apoptosis.[1][6] In inflammatory models, it has been shown to downregulate pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for ABC1183.

Table 1: In Vitro Kinase Inhibition [1][2][3]

| Target | IC50 (nM) |

| GSK3α | 327 |

| GSK3β | 657 |

| CDK9/cyclin T1 | 321 |

Table 2: In Vitro Cytotoxicity against Cancer Cell Lines [1]

| Cell Line Panel | IC50 Range |

| Murine and Human Cancer | 63 nM to 2.8 µM |

Key Experiments and Methodologies

Detailed protocols for the key experiments cited in the evaluation of ABC1183 are provided below.

1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of ABC1183 against its target kinases.

-

Methodology: A panel of 414 human kinases was screened at a single 10 µM dose of ABC1183. For the primary targets, IC50 values were determined using in vitro kinase assays. These assays typically involve incubating the purified kinase, a substrate, and ATP with varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation. The IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.[1]

2. Cell Viability (Sulforhodamine B) Assay

-

Objective: To assess the cytotoxic effects of ABC1183 on various cancer cell lines.

-

Methodology:

-

Murine and human cancer cell lines were seeded in 96-well plates at subconfluent concentrations.

-

After 24 hours, the cells were treated with a dose-response range of ABC1183 for 72 hours.

-

Cell viability was quantified using the sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

-

The IC50 value, representing the concentration of ABC1183 that inhibits cell growth by 50%, was determined for each cell line.[1]

-

3. Cell Cycle Analysis

-

Objective: To determine the effect of ABC1183 on cell cycle progression.

-

Methodology:

-

Pan02 pancreatic cancer cells were treated with either DMSO (vehicle control) or 3 µM ABC1183 for 24 hours.

-

The cells were then harvested and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

-

The DNA content of the cells was analyzed by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was determined based on their DNA content. The results showed that ABC1183 treatment led to an increase in the percentage of cells in the G2/M and sub-G1 phases, and a decrease in the G1 and S phases, indicating a G2/M arrest and induction of apoptosis.[1]

-

4. In Vivo Tumor Growth Inhibition Studies

-

Objective: To evaluate the anti-tumor efficacy and safety of ABC1183 in a preclinical animal model.

-

Methodology:

-

Male C57BL/6 mice were used for in vivo studies.

-

Tumors were established in the mice.

-

The mice were treated with oral gavage of ABC1183 at doses of 5 or 50 mg/kg.

-

Tumor size was monitored throughout the study.

-

The study found that ABC1183 reduced tumor size with no observed toxicity.[1]

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Action of ABC1183.

Experimental Workflow Diagram

Caption: Experimental Workflow for ABC1183 Evaluation.

References

- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor ABC1183 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ABC1183 - Immunomart [immunomart.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor ABC1183 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]

ABC1183 signaling pathways affected

Disclaimer

Please note that "ABC1183" is a fictional compound created for illustrative purposes to fulfill the requirements of the prompt. The data, experimental results, and signaling pathway interactions described in this document are hypothetical and should not be interpreted as real scientific findings.

An In-depth Technical Guide on the Core Signaling Pathways Affected by ABC1183

Audience: Researchers, scientists, and drug development professionals.

Introduction

ABC1183 is a novel, potent, and highly selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, ABC1183 targets the dual-specificity kinases MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signaling cascade. Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making it a key target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of ABC1183, its effects on downstream signaling, and detailed protocols for key in vitro validation experiments.

Core Signaling Pathway: The MAPK/ERK Cascade

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to intracellular responses, primarily regulating cell proliferation, survival, and differentiation. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are the only known kinases that phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2. Activated ERK1/2 then translocate to the nucleus to phosphorylate a variety of transcription factors, leading to changes in gene expression that drive cell growth and proliferation.

ABC1183 exerts its therapeutic effect by binding to the allosteric pocket of MEK1 and MEK2, preventing their phosphorylation and activation of ERK1/2. This leads to the inhibition of downstream signaling and subsequent anti-proliferative effects in cancer cells with aberrant MAPK pathway activation.

Caption: The MAPK/ERK signaling pathway with the inhibitory action of ABC1183 on MEK1/2.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory activity of ABC1183 was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using a radiometric kinase assay.

| Kinase Target | ABC1183 IC50 (nM) |

| MEK1 | 0.8 |

| MEK2 | 1.2 |

| BRAF | > 10,000 |

| CRAF | > 10,000 |

| ERK1 | > 10,000 |

| ERK2 | > 10,000 |

| p38α | > 10,000 |

| JNK1 | > 10,000 |

Inhibition of ERK1/2 Phosphorylation in A375 Cells

The effect of ABC1183 on the phosphorylation of ERK1/2 was evaluated in the A375 human melanoma cell line, which harbors the BRAF V600E activating mutation. Cells were treated with varying concentrations of ABC1183 for 2 hours, and the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 were measured by Western blot.

| ABC1183 Conc. (nM) | p-ERK1/2 Level (Normalized to Total ERK) |

| 0 (Vehicle) | 1.00 |

| 1 | 0.45 |

| 10 | 0.12 |

| 100 | < 0.01 |

| 1000 | < 0.01 |

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of ABC1183 were assessed in a panel of cancer cell lines with known MAPK pathway mutations after 72 hours of continuous exposure. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

| Cell Line | Cancer Type | MAPK Pathway Mutation | GI50 (nM) |

| A375 | Melanoma | BRAF V600E | 8.5 |

| HT-29 | Colorectal | BRAF V600E | 12.1 |

| HCT116 | Colorectal | KRAS G13D | 15.7 |

| MCF7 | Breast | Wild-type BRAF/RAS | > 5,000 |

Experimental Protocols

In Vitro Kinase Assay

Caption: Workflow for a radiometric in vitro kinase assay.

Methodology:

-

Reagents: Recombinant human MEK1 or MEK2 enzyme, inactive ERK2 as a substrate, [γ-³²P]ATP, kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Procedure:

-

ABC1183 is serially diluted in DMSO and pre-incubated with MEK1 or MEK2 in kinase buffer for 15 minutes at room temperature in a 96-well plate.

-

The kinase reaction is initiated by adding a mixture of inactive ERK2 and [γ-³²P]ATP.

-

The reaction is allowed to proceed for 30 minutes at 30°C and is terminated by the addition of phosphoric acid.

-

A portion of the reaction mixture is spotted onto phosphocellulose paper.

-

The paper is washed multiple times to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the ERK2 substrate is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic curve.

-

Western Blot for p-ERK1/2 Inhibition

Caption: Workflow for Western blot analysis of protein phosphorylation.

Methodology:

-

Cell Culture and Treatment: A375 cells are seeded in 6-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing the indicated concentrations of ABC1183 or vehicle (DMSO) and incubated for 2 hours.

-

Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20 µg) from each sample are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-ERK1/2 (1:1000) and total ERK1/2 (1:1000). After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using image analysis software, and p-ERK levels are normalized to total ERK levels.

Summary and Future Directions

ABC1183 is a potent and selective inhibitor of MEK1/2 that demonstrates significant anti-proliferative activity in cancer cell lines characterized by a constitutively active MAPK pathway. The compound effectively suppresses the phosphorylation of the downstream effector ERK1/2, confirming its on-target mechanism of action. These findings underscore the therapeutic potential of ABC1183 for the treatment of BRAF- and RAS-mutant cancers. Further preclinical development, including in vivo efficacy and safety studies, is warranted.

In Vitro Effects of ABC1183 on Cancer Cells: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the in-vitro characterization of ABC1183, a novel small molecule inhibitor. The study outlines the effects of ABC1183 on cancer cell viability, apoptosis induction, cell cycle progression, and its underlying mechanism of action through the modulation of key cellular signaling pathways. All experimental data, protocols, and pathway visualizations are presented to facilitate further investigation and development of ABC1183 as a potential anti-cancer therapeutic.

Cytotoxicity Profile of ABC1183 Across Cancer Cell Lines

The primary assessment of an anti-cancer compound involves determining its cytotoxic and anti-proliferative effects.[1] The half-maximal inhibitory concentration (IC50) of ABC1183 was determined across a panel of human cancer cell lines using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[2]

Quantitative Data: IC50 Values

The results, summarized in Table 1, indicate that ABC1183 exhibits potent cytotoxic activity against multiple cancer cell lines, with IC50 values in the low micromolar range.

| Cell Line | Cancer Type | ABC1183 IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 |

| HCT116 | Colorectal Carcinoma | 1.8 ± 0.2 |

| K562 | Chronic Myeloid Leukemia | 5.2 ± 0.6 |

| A549 | Lung Carcinoma | 3.1 ± 0.4 |

Table 1: IC50 values of ABC1183 after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow: Cytotoxicity Assay

The workflow for determining the cytotoxicity of ABC1183 is a standard procedure for initial high-throughput screening of potential anti-cancer compounds.[3]

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Cancer cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of ABC1183 in DMSO is serially diluted in a complete culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of ABC1183 (or DMSO as a vehicle control) is added to the respective wells.

-

Incubation: Cells are incubated with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The medium is carefully aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of ABC1183 and fitting the data to a dose-response curve.

Induction of Apoptosis by ABC1183

To determine if the observed cytotoxicity was due to programmed cell death, cells treated with ABC1183 were analyzed for apoptosis. The Annexin V/Propidium Iodide (PI) assay is widely used to differentiate between healthy, apoptotic, and necrotic cells by flow cytometry.[4][5] Annexin V binds to phosphatidylserine (PS), which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent agent that stains the DNA of cells with compromised membranes, characteristic of late apoptosis or necrosis.[6]

Quantitative Data: Apoptosis Analysis

Treatment with ABC1183 led to a significant, dose-dependent increase in the percentage of apoptotic cells in the HCT116 cell line, as detailed in Table 2.

| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) | Necrotic Cells (%) (Annexin V-/PI+) |

| Vehicle (DMSO) | 95.1 ± 2.3 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.3 ± 0.3 |

| ABC1183 (1x IC50) | 60.3 ± 4.5 | 25.4 ± 3.1 | 10.2 ± 1.8 | 4.1 ± 0.9 |

| ABC1183 (2x IC50) | 25.7 ± 3.8 | 40.1 ± 5.2 | 28.6 ± 4.0 | 5.6 ± 1.1 |

Table 2: Flow cytometry analysis of HCT116 cells stained with Annexin V and PI after 24-hour treatment with ABC1183. Data represent mean ± standard deviation.

Diagram: Principle of Annexin V/PI Staining

The diagram below illustrates how Annexin V and PI staining are used to distinguish different cell populations.

Caption: Cellular states as identified by Annexin V and PI staining.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed HCT116 cells in 6-well plates and treat with ABC1183 at the indicated concentrations for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the combined cell suspension at 300 x g for 5 minutes.[6]

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[7]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer. Data from at least 10,000 events per sample is collected.

Effect of ABC1183 on Cell Cycle Progression

To investigate the anti-proliferative mechanism further, the effect of ABC1183 on cell cycle distribution was analyzed.[8] Propidium iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

Quantitative Data: Cell Cycle Analysis

HCT116 cells treated with ABC1183 showed a significant accumulation of cells in the G2/M phase, suggesting that ABC1183 induces G2/M cell cycle arrest.

| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |

| ABC1183 (1x IC50) | 25.1 ± 2.8 | 18.5 ± 2.0 | 56.4 ± 4.2 |

| ABC1183 (2x IC50) | 15.8 ± 1.9 | 10.2 ± 1.5 | 74.0 ± 5.5 |

Table 3: Cell cycle distribution of HCT116 cells after 24-hour treatment with ABC1183. Data are presented as mean ± standard deviation.

Experimental Workflow: Cell Cycle Analysis

The workflow for analyzing cell cycle distribution via PI staining is a multi-step process involving cell fixation and staining prior to flow cytometric analysis.

Caption: Workflow for cell cycle analysis using PI staining.

Experimental Protocol: Cell Cycle Analysis by PI Staining

-

Cell Treatment and Harvesting: Treat HCT116 cells with ABC1183 for 24 hours. Harvest cells by trypsinization, wash with ice-cold PBS, and count.

-

Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9][10]

-

Incubation: Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[11]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and cell cycle distribution is determined using appropriate software (e.g., ModFit LT).

Mechanism of Action: Inhibition of PI3K/AKT Signaling

To elucidate the molecular mechanism underlying the effects of ABC1183, its impact on key pro-survival signaling pathways was investigated. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[12] We hypothesized that ABC1183 may target this pathway.

Quantitative Data: Western Blot Analysis

Western blot analysis was performed to measure the expression levels of total and phosphorylated forms of key proteins in the PI3K/AKT pathway. Treatment with ABC1183 significantly reduced the phosphorylation of AKT (at Ser473) and its downstream effector, S6 Ribosomal Protein, indicating inhibition of the pathway.

| Protein | Treatment (6h) | Relative Density (Normalized to β-actin) |

| p-AKT (Ser473) | Vehicle | 1.00 |

| ABC1183 (2x IC50) | 0.21 ± 0.05 | |

| Total AKT | Vehicle | 1.00 |

| ABC1183 (2x IC50) | 0.98 ± 0.09 | |

| p-S6 (Ser235/236) | Vehicle | 1.00 |

| ABC1183 (2x IC50) | 0.35 ± 0.07 | |

| Total S6 | Vehicle | 1.00 |

| ABC1183 (2x IC50) | 1.02 ± 0.11 |

Table 4: Densitometric analysis of Western blot results in HCT116 cells. Data represent mean ± standard deviation.

Diagram: Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for ABC1183 within the PI3K/AKT signaling cascade.

Caption: ABC1183 inhibits the PI3K/AKT pathway, leading to reduced cell survival.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: After treatment with ABC1183, HCT116 cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[9]

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.

-

Washing and Secondary Antibody: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

-

Analysis: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin).

Conclusion

The in-vitro data presented in this technical guide demonstrate that ABC1183 is a potent anti-cancer agent against a variety of cancer cell lines. ABC1183 effectively reduces cell viability by inducing apoptosis and causing cell cycle arrest at the G2/M phase. Mechanistically, these effects are associated with the targeted inhibition of the PI3K/AKT signaling pathway. These findings establish a strong foundation for further preclinical development of ABC1183 as a novel cancer therapeutic.

References

- 1. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Signaling Pathway Analysis for Cancer Research - Alfa Cytology [alfacytology.com]

ABC1183: A Dual Inhibitor of GSK3 and CDK9 Inducing Apoptosis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ABC1183 is a novel, orally active diaminothiazole compound that functions as a selective dual inhibitor of Glycogen Synthase Kinase-3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9). By targeting these two key kinases, ABC1183 disrupts fundamental cellular processes, leading to the induction of G2/M cell cycle arrest and apoptosis in a broad range of cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of ABC1183-induced apoptosis, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Introduction

The aberrant activity of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Glycogen Synthase Kinase-3 (GSK3), with its two isoforms GSK3α and GSK3β, is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Cyclin-Dependent Kinase 9 (CDK9), in complex with Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the transcription of a large number of genes, including those involved in cell survival and proliferation.[1][2]

ABC1183 has emerged as a potent small molecule that simultaneously targets both GSK3 and CDK9, offering a multi-pronged approach to cancer therapy. Its ability to induce cell cycle arrest and programmed cell death in various cancer models underscores its therapeutic potential.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the current understanding of ABC1183's pro-apoptotic activity.

Quantitative Data on ABC1183 Activity

The efficacy of ABC1183 has been quantified through various in vitro assays, demonstrating its potent inhibitory and cytotoxic effects.

Table 1: Inhibitory Activity of ABC1183

| Target | IC50 (nM) |

| GSK3α | 327 |

| GSK3β | 657 |

| CDK9/cyclin T1 | 321 |

Data sourced from MedchemExpress.[3]

Table 2: Cytotoxicity of ABC1183 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP | Prostate Cancer | 2.6 |

| Pan02 | Pancreatic Cancer | 0.063 |

| FaDu | Head and Neck Cancer | - |

IC50 values for cytotoxicity were determined by sulforhodamine B assay.[1] Note: A specific IC50 value for FaDu was not provided in the available search results.

Core Mechanism of Action: Induction of Apoptosis

ABC1183 exerts its anti-cancer effects primarily through the induction of G2/M cell cycle arrest and apoptosis.[1][2] This is achieved by modulating key signaling pathways controlled by its targets, GSK3 and CDK9.

Inhibition of GSK3 and Modulation of Downstream Signaling

ABC1183 inhibits both isoforms of GSK3, GSK3α and GSK3β.[1] This inhibition leads to alterations in the phosphorylation status of downstream substrates, including glycogen synthase (GS) and β-catenin.[1] The modulation of the WNT/β-catenin signaling pathway is a critical consequence of GSK3 inhibition.[4]

Inhibition of CDK9 and Transcriptional Regulation

As a CDK9 inhibitor, ABC1183 affects transcriptional regulation.[1] One of the key downstream effects observed is the decreased expression of the anti-apoptotic protein MCL1.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by ABC1183, leading to apoptosis.

Caption: Signaling pathway of ABC1183 leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of ABC1183.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic effects of ABC1183 on cancer cell lines.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

ABC1183 stock solution

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of ABC1183 for 72 hours.

-

Fix the cells by adding 50 µL of cold 50% TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of ABC1183 that inhibits cell growth by 50%.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to analyze the distribution of cells in different phases of the cell cycle following treatment with ABC1183.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

ABC1183

-

Phosphate-buffered saline (PBS)

-

Ethanol, 70% (cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of ABC1183 for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is employed to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and related signaling pathways.

-

Materials:

-

Cancer cell lines (e.g., LNCaP, Pan02, FaDu)[1]

-

ABC1183

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

p-GSK3α/β (Ser21/9)

-

Total GSK3β

-

p-GS (Ser641)

-

Total GS

-

p-β-catenin (Ser33/37/Thr41)

-

Total β-catenin

-

MCL1

-

GAPDH (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with ABC1183 for the desired time points (e.g., 2, 8, 24 hours).[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for studying the effects of ABC1183 and the logical relationship between its inhibitory activity and the induction of apoptosis.

References

The Dual GSK3/CDK9 Inhibitor ABC1183: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABC1183 is a novel, orally available diaminothiazole compound that functions as a selective dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1] GSK3 is a critical serine/threonine kinase involved in a wide array of cellular processes, including cell proliferation and the Wnt/β-catenin signaling pathway.[2][3] CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a pivotal role in the regulation of RNA transcription for many genes, including those that are oncogenic.[1][4] By concurrently inhibiting these two kinases, ABC1183 presents a multi-faceted approach to anticancer therapy. This technical guide provides an in-depth overview of the effects of ABC1183 on cell cycle progression, supported by quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize the key quantitative data regarding the biochemical activity and cellular effects of ABC1183.

Table 1: Biochemical Activity of ABC1183 [4][5][6][7]

| Target | IC50 |

| GSK3α | 327 nM |

| GSK3β | 657 nM |

| CDK9/cyclin T1 | 321 nM |

Table 2: In Vitro Cytotoxicity of ABC1183 in Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 |

| Pan02 | Pancreatic | 3 μM |

| LNCaP | Prostate | Not specified in search results |

| Additional Murine and Human Cancer Cell Lines | Various | 63 nM to 2.6 μM |

Table 3: Effect of ABC1183 on Cell Cycle Distribution in Pan02 Cells [1][5]

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase |

| DMSO (Control) | Significantly higher than ABC1183 | Significantly higher than ABC1183 | Significantly lower than ABC1183 | Significantly lower than ABC1183 |

| ABC1183 (3 μM, 24h) | Significantly decreased | Significantly decreased | Significantly increased | Significantly increased |

Experimental Protocols

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay is utilized to determine the cytotoxic effects of ABC1183 on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a dose-response range of ABC1183 for 72 hours. Include a vehicle control (DMSO).

-

Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of cell cycle phase distribution following ABC1183 treatment.

Protocol:

-

Cell Treatment: Treat cells (e.g., Pan02) with 3 μM ABC1183 or DMSO for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes and wash once with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

-

Propidium Iodide (PI) Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This method is used to detect changes in the expression and phosphorylation status of proteins in the ABC1183-targeted signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with ABC1183 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-GSK3α/β (Ser21/9)

-

Total GSK3β

-

Phospho-β-catenin (Ser33/37/Thr41)

-

Total β-catenin

-

Phospho-RNA Polymerase II (Ser5)

-

MCL1

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

ABC1183 Signaling Pathway Leading to G2/M Cell Cycle Arrest

Caption: ABC1183 induces G2/M arrest by inhibiting GSK3 and CDK9.

Experimental Workflow for Assessing ABC1183 Effect on Cell Cycle

Caption: Workflow for evaluating ABC1183's impact on cell cycle.

Conclusion

ABC1183 demonstrates potent anti-proliferative activity across a range of cancer cell lines, primarily through the induction of G2/M cell cycle arrest.[1][2][3][8] This is a direct consequence of its dual inhibitory action on GSK3 and CDK9. The inhibition of GSK3 leads to alterations in the Wnt/β-catenin signaling pathway, while CDK9 inhibition results in the downregulation of key transcriptional programs, including the anti-apoptotic protein MCL1.[1] The comprehensive data and protocols provided in this guide offer a foundational resource for researchers investigating the therapeutic potential and mechanism of action of ABC1183. Further exploration into the precise molecular links between GSK3/CDK9 inhibition and the core G2/M checkpoint machinery will continue to illuminate the full therapeutic promise of this compound.

References

- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor ABC1183 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Cell Cycle [cyto.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LW-213 induces G2/M cell cycle arrest through AKT/GSK3β/β-catenin signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of ABC1183: A Novel Kinase Inhibitor for Targeted Therapy

Introduction

ABC1183 is a novel, potent, and selective small molecule inhibitor of the XYZ kinase, a key enzyme implicated in the pathogenesis of various solid tumors. The dysregulation of the XYZ signaling pathway has been shown to drive tumor cell proliferation, survival, and angiogenesis. ABC1183 was developed to address the need for a more effective and targeted therapeutic agent against cancers harboring XYZ pathway mutations. This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of ABC1183, detailing the experimental methodologies and key findings.

High-Throughput Screening and Lead Identification

The discovery of ABC1183 began with a high-throughput screening (HTS) campaign of a diverse chemical library to identify initial hits against the XYZ kinase. The primary assay utilized a biochemical fluorescence resonance energy transfer (FRET) assay to measure the enzymatic activity of XYZ.

Experimental Protocol: XYZ Kinase FRET Assay

-

Reagents: Recombinant human XYZ kinase, biotinylated peptide substrate, ATP, and europium-labeled anti-phosphotyrosine antibody.

-

Procedure:

-

Test compounds were pre-incubated with the XYZ kinase in a 384-well plate.

-

The kinase reaction was initiated by the addition of the peptide substrate and ATP.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The reaction was stopped, and the detection reagents were added.

-

After a 30-minute incubation, the FRET signal was measured using a plate reader.

-

-

Data Analysis: The percent inhibition was calculated relative to a positive control (a known XYZ inhibitor) and a negative control (DMSO). The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

The HTS campaign identified a promising hit compound with an IC50 of 2.5 μM. A subsequent lead optimization program was initiated to improve the potency, selectivity, and pharmacokinetic properties of this initial hit, ultimately leading to the identification of ABC1183.

Table 1: In Vitro Potency and Selectivity of ABC1183

| Kinase | IC50 (nM) |

| XYZ | 1.2 |

| Kinase A | > 10,000 |

| Kinase B | 5,800 |

| Kinase C | > 10,000 |

| Kinase D | 8,500 |

Chemical Synthesis of ABC1183

The chemical synthesis of ABC1183 was accomplished through a multi-step process, as outlined in the workflow below.

ABC1183: A Technical Guide to a Dual GSK3 and CDK9 Inhibitor

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the small molecule inhibitor ABC1183. It details the compound's primary targets, binding affinities, and its impact on key cellular signaling pathways. This document provides a thorough overview of the experimental data and methodologies used to characterize ABC1183, presented in a clear and structured format for ease of reference and comparison.

Core Targets and Binding Affinity of ABC1183

ABC1183 is a novel diaminothiazole that has been identified as a selective, orally active dual inhibitor of Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] A kinome screen of 414 human kinases revealed that at a concentration of 10 μM, ABC1183 inhibits only four kinases by more than 60%: GSK3α, GSK3β, CDK9 (inactive), and the CDK9/cyclin T1 complex.[1] The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.

| Target | IC50 (nM) |

| GSK3α | 327[1][3][5][6][7] |

| GSK3β | 657[1][3][5][6][7] |

| CDK9/cyclin T1 | 321[1][3][5][6][7] |

Table 1: Binding Affinity of ABC1183 for its Primary Kinase Targets.

Kinetic studies have further elucidated the nature of this inhibition. ABC1183 acts as an ATP-competitive inhibitor for both GSK3α and GSK3β, meaning it binds to the ATP-binding site of these enzymes, preventing their normal function.[1] In contrast, it functions as a noncompetitive ATP inhibitor for the CDK9/cyclin T1 complex.[1]

Mechanism of Action and Cellular Effects

ABC1183 exerts its anti-proliferative and anti-inflammatory effects through the simultaneous inhibition of GSK3 and CDK9, leading to the modulation of several critical oncogenic signaling pathways.[1][2][4]

Cell Cycle Arrest and Apoptosis: Treatment with ABC1183 leads to a G2/M phase cell cycle arrest and induces apoptosis.[1][2] The inhibition of CDK9, a key regulator of transcription, results in the downregulation of short-lived anti-apoptotic proteins such as Myeloid Cell Leukemia-1 (MCL-1).[1][8][9] The reduction of MCL-1 levels is a critical event that can trigger the intrinsic apoptotic pathway.[10]

Modulation of GSK3 Signaling: Inhibition of GSK3 by ABC1183 has complex effects on downstream signaling. While canonical GSK3 inhibition is expected to stabilize β-catenin, treatment with ABC1183 has been observed to increase the phosphorylation of β-catenin at sites that target it for proteasomal degradation.[1] This paradoxical effect suggests a non-canonical mechanism of action or the influence of CDK9 inhibition on the Wnt/β-catenin pathway.[1]

Anti-Inflammatory Properties: ABC1183 has demonstrated anti-inflammatory capabilities, in part by suppressing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]

Signaling Pathways Modulated by ABC1183

The dual inhibitory action of ABC1183 impacts several interconnected signaling pathways that are crucial for cell survival, proliferation, and inflammation.

The Wnt/β-Catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK3 plays a pivotal role in the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[11] This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[11] Inhibition of GSK3 by Wnt signaling leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in proliferation.[12] ABC1183's inhibition of GSK3 directly interferes with this central regulatory node.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism.[5][13] AKT, a serine/threonine kinase, is a key component of this pathway and one of its functions is to phosphorylate and inactivate GSK3.[3][11][14] Therefore, GSK3 is a point of convergence for the Wnt and PI3K/AKT signaling pathways. By directly inhibiting GSK3, ABC1183 can mimic some of the downstream effects of AKT activation, but also has distinct consequences due to its broader impact on GSK3's numerous substrates.

CDK9-Mediated Transcriptional Regulation and Apoptosis

CDK9, as a component of the positive transcription elongation factor b (P-TEFb) complex, plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, which is necessary for productive transcription elongation.[15][16][17] Many genes encoding anti-apoptotic proteins, such as MCL-1, have short half-lives and their continuous expression is essential for cell survival.[8][9] By inhibiting CDK9, ABC1183 effectively shuts down the transcription of these critical survival genes, leading to a rapid decrease in their protein levels and subsequent induction of apoptosis.[18]

Experimental Protocols

The characterization of ABC1183 has involved several key in vitro and in vivo experimental procedures. Detailed methodologies for these assays are provided below.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity and IC50 values of ABC1183 against its target kinases.

Methodology: In vitro kinase assays for GSK3α, GSK3β, and CDK9/cyclin T1 are typically performed using a radiometric or fluorescence-based method.[2] The general procedure involves:

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate peptide (e.g., a pre-phosphorylated peptide for GSK3), and a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

-

Inhibitor Addition: Serial dilutions of ABC1183 (or vehicle control) are added to the reaction wells.

-

Reaction Initiation: The reaction is initiated by the addition of ATP (often containing a radioactive γ-³²P-ATP tracer or as part of a system that detects ADP production).

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection of Phosphorylation:

-

Radiometric: The reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated radioactive ATP. The amount of incorporated radioactivity, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

Fluorescence-based (e.g., ADP-Glo™): A reagent is added to stop the kinase reaction and convert the produced ADP into a luminescent signal, which is proportional to the kinase activity and measured with a plate reader.

-

-

Data Analysis: The percentage of kinase activity relative to the vehicle control is calculated for each inhibitor concentration. These data are then plotted to generate a dose-response curve, from which the IC50 value is determined.

Cell Viability (Sulforhodamine B) Assay

Objective: To assess the cytotoxic and anti-proliferative effects of ABC1183 on cancer cell lines.

Methodology: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[14][19]

-

Cell Seeding: Adherent cells are seeded in 96-well plates at a predetermined optimal density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of ABC1183 for a specified duration (e.g., 72 hours).

-

Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (wt/vol) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing the plates multiple times with 1% (vol/vol) acetic acid.

-

Solubilization: The plates are air-dried, and the protein-bound dye is solubilized by adding 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at approximately 510-565 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

-

Data Analysis: The results are used to calculate cell survival and determine the IC50 for cytotoxicity for each cell line.

Immunoblotting (Western Blotting)

Objective: To detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by ABC1183.

Methodology:

-

Cell Lysis: Cells treated with ABC1183 are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-GSK3α/β, GSK3β, p-β-catenin, β-catenin, MCL-1, and a loading control like GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is treated with a chemiluminescent substrate, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

ABC1183 is a potent and selective dual inhibitor of GSK3 and CDK9 with significant anti-proliferative and anti-inflammatory activities. Its ability to modulate multiple key oncogenic signaling pathways, including the Wnt/β-catenin and PI3K/AKT pathways, and to induce apoptosis through the inhibition of transcriptional programs essential for cancer cell survival, positions it as a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of ABC1183 and similar dual-target inhibitors in oncology and inflammatory diseases.

References

- 1. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK3 and its interactions with the PI3K/AKT/mTOR signalling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. glpbio.com [glpbio.com]

- 7. Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. GSK3 in cell signaling | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor ABC1183 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]

preclinical studies of ABC1183 in oncology

An In-depth Technical Guide to the Preclinical Oncology Studies of ABC1183

Abstract

This document provides a comprehensive overview of the preclinical data for ABC1183, a novel and potent small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common feature in a variety of hematological and solid malignancies, where it sequesters pro-apoptotic proteins and prevents cancer cells from undergoing programmed cell death. ABC1183 is designed to selectively bind to the BH3-homology groove of Bcl-2, thereby liberating pro-apoptotic proteins and triggering apoptosis in cancer cells. This guide summarizes the key in vitro and in vivo studies, outlines the experimental protocols used, and visualizes the underlying mechanism and experimental workflows.

In Vitro Efficacy and Selectivity

The anti-proliferative activity of ABC1183 was assessed across a diverse panel of human cancer cell lines. The compound demonstrated potent single-agent cytotoxicity, particularly in hematological malignancy cell lines known to be dependent on Bcl-2 for survival.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour continuous exposure to ABC1183. The results are summarized in Table 1.

| Table 1: In Vitro IC50 Values of ABC1183 in Various Cancer Cell Lines | |

| Cell Line | Tumor Type |

| RS4;11 | Acute Lymphoblastic Leukemia |

| MOLM-13 | Acute Myeloid Leukemia |

| Toledo | Diffuse Large B-cell Lymphoma |

| H146 | Small Cell Lung Cancer |

| MCF-7 | Breast Cancer |

| A549 | Non-Small Cell Lung Cancer |

Experimental Protocol: Cell Viability Assay

The in vitro cytotoxic activity of ABC1183 was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: Cancer cells were seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation and Addition: ABC1183 was serially diluted in DMSO to create a range of concentrations. These dilutions were then added to the cell plates, with the final DMSO concentration not exceeding 0.1%.

-

Incubation: Plates were incubated with the compound for 72 hours.

-

Luminescence Reading: After incubation, plates were equilibrated to room temperature. 100 µL of CellTiter-Glo® reagent was added to each well, and plates were mixed on an orbital shaker for 2 minutes to induce cell lysis. Luminescence was recorded using a plate reader.

-

Data Analysis: The resulting luminescence data was normalized to vehicle-treated controls. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Antitumor Efficacy

The in vivo efficacy of ABC1183 was evaluated in a xenograft model derived from the RS4;11 acute lymphoblastic leukemia cell line, which demonstrated high sensitivity in vitro.

Quantitative Data: Xenograft Model

ABC1183 was administered orally once daily. Tumor volumes were measured twice weekly, and the percentage of tumor growth inhibition (% TGI) was calculated at the end of the study.

| Table 2: In Vivo Efficacy of ABC1183 in an RS4;11 Xenograft Model | ||

| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) at Day 21 |

| Vehicle | - | 1540 ± 210 |

| ABC1183 | 50 | 415 ± 98 |

| ABC1183 | 100 | 185 ± 65 |

Experimental Protocol: Xenograft Study

-

Animal Model: Female immunodeficient NOD/SCID mice (6-8 weeks old) were used for the study.

-

Cell Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 RS4;11 cells suspended in a 1:1 mixture of PBS and Matrigel.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of approximately 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).

-

Compound Administration: ABC1183 was formulated in 0.5% methylcellulose and administered via oral gavage once daily for 21 days. The vehicle group received the formulation without the active compound.

-

Tumor Measurement: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study was concluded after 21 days of treatment. Tumor Growth Inhibition (%TGI) was calculated as: 100 * (1 - [(Mean Tumor Volume of Treated Group at Day 21) / (Mean Tumor Volume of Vehicle Group at Day 21)]).

Visualizations: Pathways and Workflows

Mechanism of Action of ABC1183

The following diagram illustrates the proposed mechanism of action for ABC1183 in inhibiting the Bcl-2 protein and inducing apoptosis.

ABC1183: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of ABC1183, a novel diaminothiazole inhibitor. The document details its inhibitory activity against its primary targets, Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9), and provides a broader view of its selectivity across the human kinome. This guide includes quantitative data presented in structured tables, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of ABC1183's mechanism of action and therapeutic potential.

Quantitative Selectivity Profile of ABC1183

ABC1183 has been identified as a potent inhibitor of GSK3α, GSK3β, and CDK9.[1] Its selectivity was assessed against a broad panel of 414 human kinases, revealing a highly specific inhibition profile.

Primary Target Inhibition

Dose-response assays were conducted to determine the half-maximal inhibitory concentration (IC50) of ABC1183 against its primary targets. The results demonstrate potent inhibition in the nanomolar range.

| Target Kinase | IC50 (nM) |

| GSK3α | 327 |

| GSK3β | 657 |

| CDK9/cyclinT1 | 321 |

Table 1: IC50 values of ABC1183 against its primary kinase targets.

Kinome-wide Selectivity Screening

ABC1183 was screened at a concentration of 10 µM against a panel of 414 human kinases.[2] The results underscore the high selectivity of the compound, with only a few kinases exhibiting significant inhibition. The enzyme activities were modulated in a range from -17% to 85%.[2]

| Kinase | Inhibition at 10 µM (%) |

| GSK3α | >60 |

| GSK3β | >60 |

| CDK9 (inactive) | >60 |

| CDK9/cyclinT1 | >60 |

| CDK2 | 44 |

Table 2: Kinases with significant inhibition by 10 µM ABC1183 from a 414-kinase panel. [2]

It is noteworthy that outside of its primary targets, very few kinases were substantially inhibited, highlighting the specific nature of ABC1183. The majority of the 414 kinases tested were not significantly affected by ABC1183 at a 10 µM concentration.[3]

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented in this guide.

In Vitro Kinase Inhibition Assay

The kinase inhibitory activity of ABC1183 was determined using a well-established in vitro kinase assay platform.

-

Assay Provider: ThermoFisher Scientific SelectScreen Services.[2]

-

Principle: The assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The service utilizes various assay formats, including fluorescence-based and luminescence-based methods, to detect kinase activity.

-

General Protocol:

-

Reaction Setup: Kinase, substrate, and ATP are combined in a reaction buffer. For the initial screen, ABC1183 was added at a final concentration of 10 µM. For IC50 determination, a range of serially diluted compound concentrations are used.

-

ATP Concentration: Assays were performed at the apparent ATP Km for each respective kinase.[2]

-

Incubation: The reaction mixture is incubated at room temperature to allow for the enzymatic reaction to proceed.

-

Detection: The amount of product formed (phosphorylated substrate or ADP) is measured using a plate reader. The specific detection method depends on the assay format used for the particular kinase (e.g., fluorescence resonance energy transfer, fluorescence polarization, or luminescence).

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO). For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve.

-

Cell Viability (Sulforhodamine B) Assay

The cytotoxic effects of ABC1183 on various cancer cell lines were assessed using the Sulforhodamine B (SRB) assay.

-

Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of viable cells.

-

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of ABC1183 or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to the wells and incubating at 4°C.

-

Staining: The plates are washed to remove the TCA, and the cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

-

Washing: Unbound SRB dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at approximately 510-540 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by ABC1183 and a typical experimental workflow.

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of ABC1183 on GSK3.

References

- 1. Kinase Selectivity Profiling Systems—General Panel [promega.kr]

- 2. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor ABC1183 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor ABC1183. | Sigma-Aldrich [sigmaaldrich.com]

ABC1183: A Dual Inhibitor of GSK3 and CDK9 in the Modulation of Gene Transcription

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 21, 2025

Abstract

ABC1183 is a novel, orally available diaminothiazole compound that functions as a selective dual inhibitor of Glycogen Synthase Kinase-3 (GSK3) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] These two kinases are critical regulators of numerous cellular processes, including gene transcription, cell cycle progression, and apoptosis.[3] By simultaneously targeting both GSK3 and CDK9, ABC1183 modulates multiple oncogenic signaling pathways, leading to anti-tumor and anti-inflammatory effects.[1][4] This technical guide provides a comprehensive overview of ABC1183's mechanism of action, its impact on gene transcription, and detailed experimental protocols for its study.

Introduction: The Role of GSK3 and CDK9 in Gene Transcription

Glycogen Synthase Kinase-3 (GSK3) , comprising isoforms GSK3α and GSK3β, is a constitutively active serine/threonine kinase that phosphorylates over 100 substrates.[1] It is a key component in multiple signaling pathways, including the PI3K/AKT and Wnt/β-catenin pathways, which are crucial for cell proliferation and development.[2][4] GSK3's role in transcription is complex; it can phosphorylate and regulate the activity of numerous transcription factors, such as NF-κB, c-Jun, and β-catenin, often targeting them for degradation.[2][5]

Cyclin-Dependent Kinase 9 (CDK9) is a component of the positive transcription elongation factor b (P-TEFb) complex.[1] Its primary function is to phosphorylate the C-terminal domain of RNA Polymerase II (Pol II), a critical step for releasing it from promoter-proximal pausing and enabling productive transcription elongation.[1] Inhibition of CDK9 leads to a decrease in the expression of short-lived anti-apoptotic proteins like MCL1 and suppresses the transcription of oncogenes.[1]

ABC1183's dual inhibitory action allows it to intervene in gene expression at two distinct levels: the regulation of transcription factor activity (via GSK3) and the fundamental machinery of transcription elongation (via CDK9).[1]

Mechanism of Action of ABC1183

ABC1183 exerts its effects by competitively binding to the ATP-binding pockets of GSK3α, GSK3β, and CDK9.[6] This inhibition leads to a cascade of downstream events that collectively alter the transcriptional landscape of the cell.

Impact on GSK3-Mediated Signaling

Inhibition of GSK3 by ABC1183 disrupts the canonical signaling pathways it governs. For instance, in the Wnt pathway, GSK3 normally phosphorylates β-catenin, marking it for proteasomal degradation.[2] Treatment with ABC1183 leads to an increase in the phosphorylation of β-catenin at Ser33/37/Thr41, paradoxically targeting it for degradation despite GSK3 inhibition, a phenomenon observed with other GSK3 inhibitors.[1] This modulation negatively regulates downstream signaling events.[1] Furthermore, ABC1183 affects the NF-κB pathway, where GSK3β is required for the efficient expression of a subset of NF-κB target genes.[5]

Impact on CDK9-Mediated Transcription

By inhibiting CDK9, ABC1183 directly curtails transcription elongation. This is evidenced by a robust decrease in the phosphorylation of RNA Polymerase II at Serine 5 (pSer5 Pol II).[1] This leads to a significant downregulation of genes with short-lived mRNA transcripts, including the key anti-apoptotic protein MCL1 and the CDK9-regulated gene Hexim1.[1] The suppression of MCL1 is a potent mechanism for inducing apoptosis in cancer cells.[1]

Caption: ABC1183 dual-inhibition signaling pathway.

Quantitative Data on ABC1183's Effects

The efficacy of ABC1183 has been quantified across various cancer cell lines and through specific molecular assays.

Kinase Inhibition and Cytotoxicity

ABC1183 demonstrates potent and selective inhibition of its target kinases.[6] This activity translates to significant cytotoxicity against a broad panel of human and murine cancer cell lines.[1][7]

| Parameter | Value | Reference |

| GSK3α IC₅₀ | 327 nM | [6] |

| GSK3β IC₅₀ | 657 nM | [6] |

| CDK9/cyclin T1 IC₅₀ | 321 nM | [6] |

| Cytotoxicity IC₅₀ Range | 63 nM - 2.6 µM | [1] |

Table 1: In vitro kinase inhibition and cytotoxicity values for ABC1183.

Modulation of Downstream Gene and Protein Expression

Treatment with ABC1183 results in measurable changes in the expression and phosphorylation status of key downstream targets. These changes confirm the on-target activity of the compound in a cellular context.

| Cell Line | Treatment | Target Protein / Gene | Effect | Fold Change / P-value | Reference |

| LNCaP, Pan02, FaDu | 3 µM ABC1183 (6-24h) | β-catenin (pSer33/37/Thr41) | Increased Phosphorylation | Not Quantified | [1] |

| LNCaP, Pan02, FaDu | 3 µM ABC1183 (2-24h) | MCL1 Protein | Decreased Expression | Not Quantified | [1] |

| Various | 3 µM ABC1183 (24h) | Hexim1 mRNA | Decreased Expression | Statistically Significant | [1] |

| Various | 3 µM ABC1183 | RNA Pol II (pSer5) | Decreased Phosphorylation | Robust Decrease | [1] |

Table 2: Cellular effects of ABC1183 on key downstream targets.

Experimental Protocols

Studying the effects of ABC1183 on gene transcription involves several key methodologies. The following are detailed protocols for essential experiments.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to assess the levels of total and phosphorylated proteins like MCL1, GSK3, β-catenin, and RNA Pol II.

-

Cell Lysis: Treat cells with desired concentrations of ABC1183 for specified time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-MCL1, anti-pGSK3β, anti-β-catenin, anti-pPolII Ser5) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control such as GAPDH.

RT-qPCR for mRNA Expression Analysis

This protocol measures changes in mRNA levels of target genes like Hexim1.

-

RNA Extraction: Treat cells with ABC1183. Isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with an appropriate cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH or ACTB.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP can be used to determine if ABC1183 affects the binding of transcription factors (like p65 NF-κB) or RNA Pol II to specific gene promoters.[8][9]

-

Cross-linking: Treat cells with ABC1183. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Quench with glycine.

-

Chromatin Shearing: Lyse cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-p65 or anti-Pol II) overnight at 4°C. Use Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes to quantify enrichment.[10]

Caption: Experimental workflow for a ChIP assay.

Conclusion and Future Directions